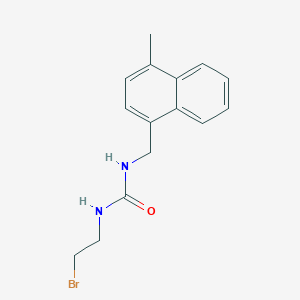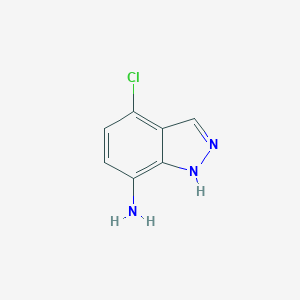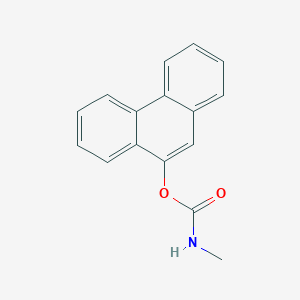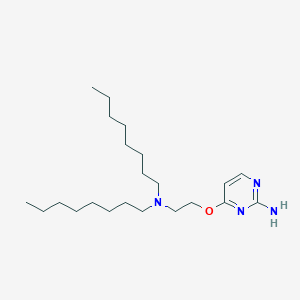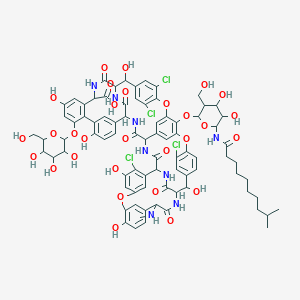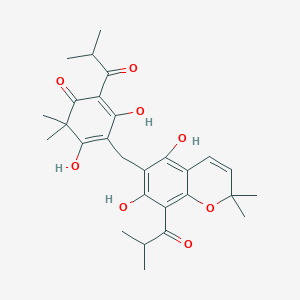
(R)-alpha-vinylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-alpha-vinylalanine, also known as L-2-amino-4-(2-propenyl) butanoic acid, is a non-proteinogenic amino acid that has gained interest in the scientific community due to its unique properties. This amino acid is a key component in the synthesis of various natural products and has shown potential in the development of new drugs. In
Mécanisme D'action
The mechanism of action of (R)-alpha-vinylalanine is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways. For example, (R)-alpha-vinylalanine has been found to inhibit the activity of alanine racemase, which is involved in the synthesis of peptidoglycan in bacterial cell walls. This inhibition leads to the disruption of the bacterial cell wall and eventual cell death.
Effets Biochimiques Et Physiologiques
(R)-alpha-vinylalanine has been found to have various biochemical and physiological effects. Studies have shown that it can alter the expression of various genes and proteins involved in metabolic pathways. Additionally, (R)-alpha-vinylalanine has been found to have an effect on the immune system, with studies suggesting that it can modulate the activity of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-alpha-vinylalanine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Additionally, it is stable and can be stored for long periods without degradation. However, (R)-alpha-vinylalanine has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For the study of (R)-alpha-vinylalanine include exploring its potential use in the development of new drugs, understanding its mechanism of action, and developing new methods for synthesizing and improving its solubility in water.
Méthodes De Synthèse
(R)-alpha-vinylalanine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. The chemical synthesis involves the reaction of vinylacetic acid with L-alanine, while enzymatic synthesis involves the use of enzymes such as alanine racemase and transaminase. Microbial fermentation involves the use of microorganisms such as Escherichia coli and Pseudomonas putida.
Applications De Recherche Scientifique
(R)-alpha-vinylalanine has been extensively studied for its potential applications in the development of new drugs. It has been found to have antimicrobial, anticancer, and antiviral properties. Studies have shown that (R)-alpha-vinylalanine can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, (R)-alpha-vinylalanine has shown potential in the treatment of viral infections, including HIV and herpes simplex virus.
Propriétés
Numéro CAS |
109958-86-3 |
|---|---|
Nom du produit |
(R)-alpha-vinylalanine |
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1 |
Clé InChI |
PMCCQCBPRLCNMT-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@](C=C)(C(=O)O)N |
SMILES |
CC(C=C)(C(=O)O)N |
SMILES canonique |
CC(C=C)(C(=O)O)N |
Synonymes |
3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



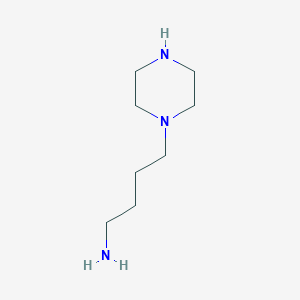
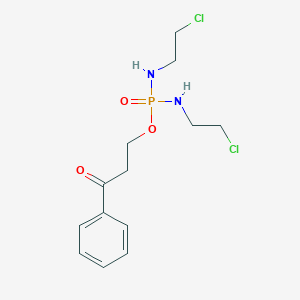
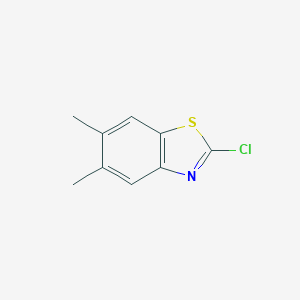
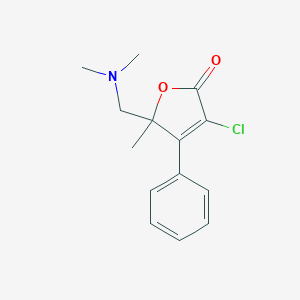
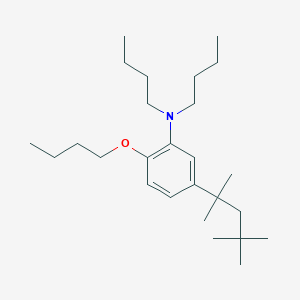
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
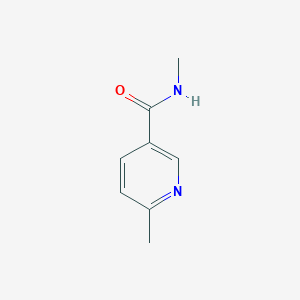
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
